16-Deoxysaikogenin F

Description

BenchChem offers high-quality 16-Deoxysaikogenin F suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 16-Deoxysaikogenin F including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

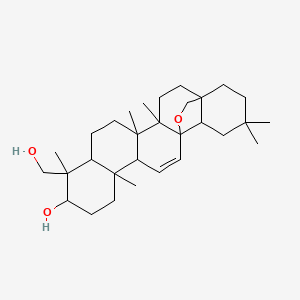

9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-24(2)13-15-29-16-14-28(6)27(5)11-7-20-25(3,10-9-23(32)26(20,4)18-31)21(27)8-12-30(28,33-19-29)22(29)17-24/h8,12,20-23,31-32H,7,9-11,13-19H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHYCHLBHJUCPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC23CCC4(C5(CCC6C(C5C=CC4(C2C1)OC3)(CCC(C6(C)CO)O)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating 16-Deoxysaikogenin F from Bupleurum Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating 16-Deoxysaikogenin F, a saikogenin found in various Bupleurum species. Saikosaponins, the glycosidic precursors to saikogenins, are renowned for their diverse pharmacological activities, making their aglycones, such as 16-Deoxysaikogenin F, compounds of significant interest for drug discovery and development. This document outlines detailed experimental protocols, presents quantitative data from relevant studies, and includes visualizations of the isolation workflow and key biotransformation pathways.

Introduction to 16-Deoxysaikogenin F

16-Deoxysaikogenin F is a triterpenoid sapogenin, the aglycone moiety of certain saikosaponins. Its chemical formula is C30H48O3 with a molecular weight of 456.70 g/mol . While not as extensively studied as its glycosidic parent compounds, saikogenins are gaining attention for their potential biological activities. The isolation of 16-Deoxysaikogenin F typically involves a two-stage process: the extraction and purification of saikosaponins from Bupleurum plant material, followed by the hydrolysis of these saponins to yield the desired aglycone.

Quantitative Data on Saikosaponin Content and Hydrolysis Yields

The concentration of saikosaponins, the precursors to 16-Deoxysaikogenin F, varies among different Bupleurum species and is influenced by factors such as cultivation conditions and geographical location. The following tables summarize quantitative data on the content of major saikosaponins in Bupleurum falcatum and the yields of saikogenins from enzymatic hydrolysis.

Table 1: Content of Major Saikosaponins in the Roots of Bupleurum falcatum

| Saikosaponin | Content (% of dry weight) |

| Saikosaponin a | 0.5 - 2.0% |

| Saikosaponin c | 0.2 - 1.0% |

| Saikosaponin d | 0.4 - 1.5% |

Note: These values represent a general range and can vary significantly.

Table 2: Yield of Saikogenins from Enzymatic Hydrolysis of Saikosaponins A and D [1][2]

| Precursor Saikosaponin | Intermediate Product | Final Product | Yield of Final Product (mg from initial substrate) | Purity of Final Product |

| Saikosaponin A | Prosaikogenin F | Saikogenin F | 8.3 | >98% |

| Saikosaponin D | Prosaikogenin G | Saikogenin G | 7.5 | >98% |

Experimental Protocols

This section details the generalized experimental procedures for the isolation of saikosaponins from Bupleurum species and their subsequent hydrolysis to obtain saikogenins like 16-Deoxysaikogenin F.

Extraction and Partial Purification of Saikosaponins

This protocol describes a common method for extracting and partially purifying a mixture of saikosaponins from dried Bupleurum roots.

Materials and Equipment:

-

Dried and powdered roots of Bupleurum species (e.g., B. falcatum)

-

70% Ethanol

-

Reflux apparatus

-

Rotary evaporator

-

Petroleum ether

-

Ethyl acetate

-

Water-saturated n-butanol

-

D101 macroporous resin

-

Glass column for chromatography

-

Methanol

Procedure:

-

Extraction: The powdered plant material is extracted with 10 times its volume of 70% ethanol under reflux for 4 hours. This process is repeated twice to ensure maximum extraction of saikosaponins.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: The crude extract is sequentially partitioned with petroleum ether, ethyl acetate, and water-saturated n-butanol. The n-butanol fraction, which contains the majority of the saikosaponins, is collected.

-

Macroporous Resin Chromatography: The n-butanol extract is subjected to column chromatography using D101 macroporous resin. The column is eluted sequentially with water, 30% ethanol, 70% ethanol, and 95% ethanol. The 70% ethanol fraction, containing the enriched saikosaponins, is collected and concentrated.

Enzymatic Hydrolysis of Saikosaponins to Saikogenins

This protocol outlines the enzymatic conversion of purified saikosaponins to their corresponding saikogenins.[1][2]

Materials and Equipment:

-

Purified saikosaponin fraction (e.g., containing Saikosaponin A)

-

β-glycosidase enzyme (e.g., BglPm)

-

Phosphate buffer (pH 6.5-7.0)

-

Incubator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

High-performance liquid chromatography (HPLC) system for analysis and purification

Procedure:

-

Enzymatic Reaction: The purified saikosaponin (e.g., Saikosaponin A) is dissolved in a suitable buffer (pH 6.5-7.0) containing the β-glycosidase enzyme. The reaction mixture is incubated at an optimal temperature (e.g., 30-37°C) for a specific duration (e.g., 8 hours for the conversion to Prosaikogenin F).

-

Monitoring the Reaction: The progress of the hydrolysis is monitored by TLC or HPLC to observe the disappearance of the starting material and the appearance of the product (Prosaikogenin F and subsequently Saikogenin F).

-

Purification of Saikogenins: Once the reaction is complete, the mixture is subjected to silica gel column chromatography. The column is eluted with a suitable solvent system (e.g., a gradient of chloroform and methanol) to separate the desired saikogenin (e.g., Saikogenin F).

-

Purity Analysis: The purity of the isolated saikogenin is confirmed by HPLC analysis.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of 16-Deoxysaikogenin F and the biotransformation pathway of a precursor saikosaponin.

Caption: Experimental workflow for the isolation of 16-Deoxysaikogenin F.

Caption: Biotransformation of Saikosaponin A to Saikogenin F.[1]

Conclusion

The isolation of 16-Deoxysaikogenin F from Bupleurum species is a multi-step process that requires careful optimization of extraction, purification, and hydrolysis conditions. This guide provides a foundational framework for researchers to develop and refine their own protocols for obtaining this and other valuable saikogenins. The provided quantitative data and experimental methodologies serve as a starting point for further investigation into the pharmacological potential of these compounds. The continued exploration of efficient isolation techniques will be crucial for advancing the research and development of new therapeutics derived from natural products.

References

An In-Depth Technical Guide to the Purification of 16-Deoxysaikogenin F

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the techniques used for the purification of 16-Deoxysaikogenin F, a bioactive compound of significant interest in pharmaceutical research. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a detailed understanding of the methodologies required to obtain this compound in high purity. This guide covers extraction from its natural source, followed by a multi-step purification process involving various chromatographic techniques.

Introduction to 16-Deoxysaikogenin F

16-Deoxysaikogenin F is a triterpenoid sapogenin that can be isolated from the roots of Bupleurum species, commonly known as Chaihu in traditional Chinese medicine. It is a key bioactive constituent believed to contribute to the therapeutic effects of this medicinal plant, which has been used for centuries to treat a variety of ailments. Due to its potential pharmacological activities, obtaining highly purified 16-Deoxysaikogenin F is crucial for detailed biological and preclinical studies.

General Purification Strategy

The purification of 16-Deoxysaikogenin F from its natural source, typically the dried roots of Bupleurum chinense, involves a sequential process of extraction and chromatography. A general workflow is outlined below.

Caption: General workflow for the purification of 16-Deoxysaikogenin F.

Experimental Protocols

Extraction of Crude Saikosaponins

The initial step involves the extraction of a crude mixture of saikosaponins, including 16-Deoxysaikogenin F, from the plant material.

Protocol:

-

Material Preparation: Air-dried and powdered roots of Bupleurum chinense are used as the starting material.

-

Solvent Extraction: The powdered root material is extracted exhaustively with a 70% ethanol solution at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, which is enriched with saikosaponins, is collected and concentrated.

Purification by Silica Gel Column Chromatography

The n-butanol fraction is subjected to silica gel column chromatography for the initial separation and fractionation of the saikosaponins.

Protocol:

-

Column Preparation: A glass column is packed with silica gel (100-200 mesh) using a slurry packing method with chloroform.

-

Sample Loading: The concentrated n-butanol fraction is mixed with a small amount of silica gel, dried, and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of chloroform and methanol. The elution typically starts with 100% chloroform, and the polarity is gradually increased by adding methanol.

-

Fraction Collection: Fractions are collected at regular intervals and monitored by thin-layer chromatography (TLC) to identify those containing 16-Deoxysaikogenin F. Fractions with similar TLC profiles are pooled together.

Preparative High-Performance Liquid Chromatography (HPLC)

Fractions enriched with 16-Deoxysaikogenin F from the silica gel column are further purified using preparative HPLC to achieve high purity.

Protocol:

-

System: A preparative HPLC system equipped with a UV detector is used.

-

Column: A C18 reversed-phase column is typically employed.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used as the mobile phase.

-

Injection and Elution: The enriched fraction is dissolved in a suitable solvent (e.g., methanol) and injected onto the column. The gradient elution is performed to separate the individual saikosaponins.

-

Fraction Collection: The peak corresponding to 16-Deoxysaikogenin F is collected.

-

Post-Purification: The collected fraction is concentrated under reduced pressure to remove the mobile phase, yielding the purified compound.

Data Presentation

The following table summarizes the quantitative data typically obtained during the purification of 16-Deoxysaikogenin F from 1 kg of dried Bupleurum chinense roots.

| Purification Step | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |

| Solvent Extraction (n-Butanol Fraction) | 1000 | 50 | 5.0 | ~10-15 |

| Silica Gel Column Chromatography | 50 | 5 | 10.0 | ~60-70 |

| Preparative HPLC | 5 | 0.5 | 10.0 | >98 |

Note: The yields and purities are approximate and can vary depending on the quality of the plant material and the specific experimental conditions.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for 16-Deoxysaikogenin F are still under active investigation, related saikosaponins have been shown to possess anti-inflammatory and anti-cancer properties. These effects are often mediated through the modulation of key signaling pathways.

Anti-inflammatory Action

Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3] This pathway is a central regulator of inflammation.

Caption: Postulated inhibition of the NF-κB signaling pathway by 16-Deoxysaikogenin F.

Apoptotic Induction in Cancer Cells

Several natural compounds induce apoptosis (programmed cell death) in cancer cells through the mitochondrial pathway.[4][5][6][7] This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases.

Caption: Hypothetical induction of apoptosis via the mitochondrial pathway by 16-Deoxysaikogenin F.

Conclusion

The purification of 16-Deoxysaikogenin F to a high degree of purity is an essential prerequisite for its pharmacological evaluation and potential development as a therapeutic agent. The combination of solvent extraction, silica gel column chromatography, and preparative HPLC provides an effective strategy for isolating this compound from Bupleurum species. Further research is warranted to fully elucidate the specific molecular mechanisms and signaling pathways through which 16-Deoxysaikogenin F exerts its biological effects. This guide provides a solid foundation for researchers to undertake the purification and further investigation of this promising natural product.

References

- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Anti-inflammatory and Antioxidant Activity of Peptides From Ethanol-Soluble Hydrolysates of Sturgeon (Acipenser schrenckii) Cartilage [frontiersin.org]

- 3. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mastoparan induces apoptosis in B16F10-Nex2 melanoma cells via the intrinsic mitochondrial pathway and displays antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 53BP2 induces apoptosis through the mitochondrial death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fucoidan Extract Induces Apoptosis in MCF-7 Cells via a Mechanism Involving the ROS-Dependent JNK Activation and Mitochondria-Mediated Pathways | PLOS One [journals.plos.org]

The Enigmatic Path to 16-Deoxysaikogenin F: A Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Deoxysaikogenin F is a triterpenoid sapogenin, forming the aglycone core of various bioactive saikosaponins found in medicinal plants of the Bupleurum genus. These compounds have garnered significant interest in the pharmaceutical industry for their diverse pharmacological activities, including anti-inflammatory, anti-viral, and anti-tumor properties. Understanding the biosynthetic pathway of 16-Deoxysaikogenin F is paramount for its sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current understanding of this pathway, detailing the key enzymatic steps, relevant quantitative data, and experimental protocols for further research.

The Putative Biosynthetic Pathway of 16-Deoxysaikogenin F

The biosynthesis of 16-Deoxysaikogenin F is a multi-step process that begins with the cyclization of 2,3-oxidosqualene, a common precursor for all triterpenoids. The pathway proceeds through a series of modifications to the initial triterpene backbone, primarily catalyzed by cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs). While the complete pathway to 16-Deoxysaikogenin F has not been fully elucidated, based on the known biosynthesis of other saikosaponins, a putative pathway can be proposed.

The initial steps of the pathway, leading to the formation of the β-amyrin backbone, are well-established and involve enzymes of the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways to produce the universal isoprene units.[1]

Following the formation of β-amyrin, a series of oxidative modifications are catalyzed by cytochrome P450 enzymes.[2][3] These modifications are crucial for the structural diversity of saikosaponins. A key step in the formation of many saikogenins is the hydroxylation at the C-16 position.[2] The formation of 16-Deoxysaikogenin F, however, implies the absence of a hydroxyl group at this position. This could occur through two possible scenarios: either the C-16 position is never hydroxylated, and other oxidations occur around it, or a C-16 hydroxylated intermediate undergoes a deoxygenation reaction. The latter is a less common biochemical transformation for P450s.

The putative late-stage biosynthetic pathway leading to 16-Deoxysaikogenin F likely involves a specific set of P450s that modify the β-amyrin skeleton at positions other than C-16, or a yet-to-be-identified enzyme capable of C-16 deoxygenation.

References

16-Deoxysaikogenin F: An In-Depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Deoxysaikogenin F, a natural compound, has demonstrated notable bioactivity, positioning it as a molecule of interest for further investigation in drug discovery and development. This technical guide synthesizes the current understanding of its core mechanism of action, with a focus on its roles in inducing apoptosis, modulating inflammatory responses, and influencing autophagic processes. This document provides a detailed overview of the signaling pathways implicated in its activity, summarizes key quantitative data from published studies, and outlines the experimental methodologies employed to elucidate its molecular interactions.

Anti-inflammatory Mechanism of Action

While specific studies on 16-Deoxysaikogenin F are limited, research on related saikosaponins and extracts from Bupleurum falcatum provides insights into potential anti-inflammatory mechanisms. The anti-inflammatory effects of these related compounds are primarily attributed to the inhibition of the NF-κB signaling pathway.[1]

1.1. Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, orchestrating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1] Extracts from Bupleurum falcatum, containing various saikosaponins, have been shown to suppress the activation of NF-κB.[1] This inhibition is thought to occur by preventing the degradation of IκBα, the inhibitory subunit of NF-κB. By stabilizing IκBα, the translocation of the active p65/p50 NF-κB dimer to the nucleus is blocked, thereby downregulating the transcription of inflammatory target genes.

1.2. Experimental Protocols

1.2.1. Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

-

Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of the test compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.

1.2.2. Western Blot Analysis for NF-κB Pathway Proteins

-

Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

1.3. Signaling Pathway Diagram

Caption: Proposed inhibition of the NF-κB signaling pathway by 16-Deoxysaikogenin F.

Apoptosis Induction Mechanism

Studies on the related compound, Saikosaponin D, suggest a potential mechanism for apoptosis induction that may be shared by 16-Deoxysaikogenin F. This involves the modulation of the STAT3 pathway and the intrinsic mitochondrial apoptosis pathway.[2][3]

2.1. Inhibition of the STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell survival and proliferation. In many cancers, STAT3 is constitutively activated. Saikosaponin D has been shown to inhibit the phosphorylation of STAT3, leading to the downregulation of its target genes, which include anti-apoptotic proteins like Bcl-2.[2]

2.2. Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic apoptosis pathway is controlled by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family. Inhibition of STAT3 by related saikosaponins leads to a decreased expression of Bcl-2, shifting the balance in favor of apoptosis. This results in the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[2][4]

2.3. Quantitative Data

| Cell Line | Compound | Concentration | Effect | Reference |

| A549 (NSCLC) | Saikosaponin D | 20 µM | Increased proportion of cells in G0/G1 phase from 33.93% to 53.46% | [2] |

| H1299 (NSCLC) | Saikosaponin D | 20 µM | Increased proportion of cells in G0/G1 phase from 52.74% to 58.0% | [2] |

| H1299 (NSCLC) | Saikosaponin D | 20 µM | Significant upregulation of cleaved caspase-3 | [2] |

2.4. Experimental Protocols

2.4.1. Cell Cycle Analysis by Flow Cytometry

-

Cell Seeding and Treatment: Cells (e.g., A549, H1299) are seeded in 6-well plates and treated with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

2.4.2. Apoptosis Assay by Annexin V/PI Staining

-

Cell Seeding and Treatment: Cells are seeded and treated as described for cell cycle analysis.

-

Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated for 15 minutes in the dark at room temperature.

-

Flow Cytometry: The stained cells are immediately analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

2.5. Signaling Pathway Diagram

Caption: Proposed mechanism of apoptosis induction via STAT3 inhibition and the intrinsic pathway.

Autophagy Modulation

The role of saikosaponins, and by extension potentially 16-Deoxysaikogenin F, in autophagy is complex and appears to be context-dependent. Some studies on Saikosaponin D suggest it can induce autophagy, which may contribute to its anti-cancer effects.[5]

3.1. Induction of Autophagic Flux

Autophagy is a cellular recycling process that involves the formation of double-membraned vesicles called autophagosomes, which engulf cellular components and fuse with lysosomes for degradation. Saikosaponin D has been shown to increase the levels of LC3-II, a marker of autophagosome formation, and decrease the levels of p62/SQSTM1, a protein that is degraded during autophagy, indicating an induction of autophagic flux.[5] The precise upstream signaling pathways by which saikosaponins induce autophagy are still under investigation but may involve the modulation of the AMPK/mTOR pathway.[5]

3.2. Experimental Protocols

3.2.1. Detection of Autophagosomes by LC3 Immunofluorescence

-

Cell Culture and Transfection: Cells (e.g., HeLa or U2OS) are cultured on coverslips and may be transiently transfected with a GFP-LC3 expression vector.

-

Treatment: Cells are treated with the test compound for the desired time.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Immunostaining (for endogenous LC3): Cells are blocked and then incubated with a primary antibody against LC3, followed by a fluorescently labeled secondary antibody.

-

Microscopy: The coverslips are mounted, and the subcellular localization of GFP-LC3 or endogenous LC3 is visualized using a fluorescence microscope. The formation of punctate structures (autophagosomes) is quantified.

3.2.2. Western Blot for Autophagy Markers

-

Protein Extraction and Western Blotting: Performed as described in section 1.2.2.

-

Immunoblotting: Membranes are probed with primary antibodies against LC3 and p62/SQSTM1. The conversion of LC3-I to LC3-II (a lipidated form associated with autophagosome membranes) and the degradation of p62 are indicative of autophagic flux.

3.3. Signaling Pathway Diagram

Caption: Proposed induction of autophagy through the AMPK/mTOR signaling pathway.

Conclusion and Future Directions

The available evidence, primarily from studies on the related compound Saikosaponin D, suggests that 16-Deoxysaikogenin F may exert its biological effects through the modulation of key signaling pathways involved in inflammation, apoptosis, and autophagy. Specifically, the inhibition of NF-κB and STAT3 signaling appears to be central to its anti-inflammatory and pro-apoptotic activities. Its role in autophagy is an emerging area of investigation that warrants further exploration.

To fully elucidate the mechanism of action of 16-Deoxysaikogenin F, future research should focus on:

-

Direct investigation of 16-Deoxysaikogenin F: Conducting comprehensive studies specifically on this compound to confirm the hypothesized mechanisms and to identify any unique activities.

-

Target identification: Employing techniques such as proteomics and chemical biology to identify the direct molecular targets of 16-Deoxysaikogenin F.

-

In vivo studies: Validating the in vitro findings in relevant animal models of inflammatory diseases and cancer.

-

Structure-activity relationship studies: Investigating how the specific chemical structure of 16-Deoxysaikogenin F contributes to its biological activity compared to other saikosaponins.

A deeper understanding of the molecular mechanisms of 16-Deoxysaikogenin F will be crucial for its potential development as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Saikosaponin D inhibits proliferation and induces apoptosis of non-small cell lung cancer cells by inhibiting the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the anti-tumor mechanisms of saikosaponin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects and Mechanisms of Saikosaponin D Improving the Sensitivity of Human Gastric Cancer Cells to Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of 16-Deoxysaikogenin F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Deoxysaikogenin F, a triterpenoid saponin primarily isolated from plants of the Bupleurum genus, has demonstrated a range of promising pharmacological activities. This technical guide provides a comprehensive overview of the known anti-inflammatory, anticancer, and potential antiviral properties of this compound. Detailed experimental methodologies, quantitative data, and visualizations of implicated signaling pathways are presented to facilitate further research and development efforts.

Core Pharmacological Properties

16-Deoxysaikogenin F exhibits a spectrum of biological effects, with its anti-inflammatory and anticancer activities being the most prominently studied.

Anti-inflammatory Activity

16-Deoxysaikogenin F has been shown to exert potent anti-inflammatory effects by modulating key inflammatory pathways. In various in vitro and in vivo models, it has demonstrated the ability to suppress the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

| Assay | Cell Line/Model | Test Compound | IC50 / Inhibition | Reference |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Bupleurum extracts containing saikosaponins | Significant inhibition | [1] |

| iNOS and COX-2 Expression | LPS-stimulated RAW 264.7 macrophages | Flavokawain A (as a model for similar pathways) | Significant suppression | [2] |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | LPS-stimulated RAW 264.7 macrophages | Ginsenoside Rd (as a model for similar pathways) | Significant reduction | [3] |

Anticancer Activity

The anticancer properties of saikosaponins, including by extension 16-Deoxysaikogenin F, are attributed to their ability to induce apoptosis in various cancer cell lines.

Quantitative Data on Anticancer Activity

| Cell Line | Test Compound | IC50 | Reference |

| B16F10 melanoma cells | Decursin (as a model for apoptosis induction) | Dose-dependent inhibition of proliferation | [4] |

| Colon cancer cells | FK-16 (peptide fragment) | Not specified | [5] |

Note: Specific IC50 values for 16-Deoxysaikogenin F against various cancer cell lines are not well-documented in publicly available literature. The provided data illustrates the apoptotic potential of compounds acting on similar pathways.

Antiviral Activity

The antiviral potential of 16-Deoxysaikogenin F is an emerging area of research. While direct evidence is limited, related saikosaponins and other triterpenoids have shown activity against a range of viruses, particularly influenza.

Antiviral Activity Profile

| Virus | Test Compound | EC50 / Inhibition | Reference |

| Influenza A Virus | Aglycoristocetin derivatives | 0.4 µM | [6] |

| Various RNA viruses | Favipiravir (as a model for broad-spectrum antivirals) | Broad inhibition | [7] |

Note: Specific EC50 values for 16-Deoxysaikogenin F against specific viruses are not yet established. The data from related compounds suggest a potential avenue for investigation.

Signaling Pathways

16-Deoxysaikogenin F is believed to exert its pharmacological effects by modulating several key signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammation and cell survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. 16-Deoxysaikogenin F is hypothesized to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by 16-Deoxysaikogenin F.

Apoptosis Induction Pathway

The pro-apoptotic effects of 16-Deoxysaikogenin F are likely mediated through the intrinsic apoptosis pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.

Caption: Proposed mechanism of apoptosis induction by 16-Deoxysaikogenin F.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production

This protocol is adapted from studies on the anti-inflammatory effects of natural products[1][8].

Workflow Diagram

Caption: Workflow for determining nitric oxide production inhibition.

Detailed Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of 16-Deoxysaikogenin F. After a 1-hour pre-incubation, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

-

Incubation: The plates are incubated for an additional 24 hours.

-

Griess Assay: 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Measurement: The absorbance is measured at 540 nm using a microplate reader.

-

Calculation: The percentage of nitric oxide inhibition is calculated relative to the LPS-treated control group.

In Vitro Anticancer Assay: Apoptosis Detection by Annexin V/PI Staining

This protocol is a standard method for quantifying apoptosis in cell populations.

Workflow Diagram

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Methodology:

-

Cell Culture and Treatment: Cancer cells (e.g., B16F10 melanoma) are seeded in 6-well plates and treated with varying concentrations of 16-Deoxysaikogenin F for 24 to 48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

16-Deoxysaikogenin F presents a compelling profile as a multi-target therapeutic agent, with notable anti-inflammatory and pro-apoptotic activities. The modulation of the NF-κB and MAPK signaling pathways appears to be central to its mechanism of action. However, a significant gap exists in the literature regarding specific quantitative data (IC50/EC50 values) and detailed mechanistic studies for this particular saikosaponin.

Future research should focus on:

-

Quantitative Pharmacological Profiling: Determining the precise IC50 and EC50 values of 16-Deoxysaikogenin F in a broad range of cancer cell lines and inflammatory models.

-

Mechanistic Elucidation: Conducting in-depth studies to fully delineate the molecular targets and signaling cascades affected by 16-Deoxysaikogenin F.

-

Antiviral Screening: Systematically evaluating the antiviral activity of 16-Deoxysaikogenin F against a panel of relevant viruses.

-

In Vivo Efficacy and Pharmacokinetics: Assessing the therapeutic potential and pharmacokinetic properties of 16-Deoxysaikogenin F in animal models of inflammation, cancer, and viral infections.

Addressing these research gaps will be crucial in unlocking the full therapeutic potential of 16-Deoxysaikogenin F and advancing its development as a novel therapeutic agent.

References

- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decursin from Angelica gigas Nakai Inhibits B16F10 Melanoma Growth Through Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FK-16 derived from the anticancer peptide LL-37 induces caspase-independent apoptosis and autophagic cell death in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-influenza virus activity and structure–activity relationship of aglycoristocetin derivatives with cyclobutenedione carrying hydrophobic chains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiviral Potential of Natural Resources against Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 16-Deoxysaikogenin F Biological Activity Screening

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the biological activities of 16-Deoxysaikogenin F. Despite its availability from several chemical suppliers, there is a notable absence of published research detailing its pharmacological effects, underlying mechanisms of action, or specific experimental protocols for its study.

This guide aims to provide a framework for the initial biological activity screening of 16-Deoxysaikogenin F, drawing upon established methodologies for similar natural products. However, it is crucial to preface this by stating that all subsequent information is based on general principles of drug discovery and natural product research, as direct data for 16-Deoxysaikogenin F is not publicly accessible.

Introduction to 16-Deoxysaikogenin F

16-Deoxysaikogenin F is a sapogenin, a class of natural products known for a wide range of biological activities, including anti-inflammatory, anti-cancer, antiviral, and immunomodulatory effects. Its chemical structure suggests potential for interaction with various biological targets. The lack of existing data presents both a challenge and an opportunity for novel research in the field of pharmacology and drug development.

Proposed Initial Biological Activity Screening

Given the common activities of related saponins and sapogenins, a tiered screening approach is recommended to elucidate the biological potential of 16-Deoxysaikogenin F.

Cytotoxicity and Anti-proliferative Activity

A foundational step in screening any new compound is to determine its effect on cell viability.

Table 1: Proposed Cell Lines for Initial Anti-proliferative Screening

| Cell Line | Cancer Type | Rationale |

| A549 | Lung Carcinoma | Common model for anti-cancer drug screening. |

| MCF-7 | Breast Adenocarcinoma | Represents a hormone-responsive breast cancer. |

| HeLa | Cervical Adenocarcinoma | Widely used and well-characterized cancer cell line. |

| RAW 264.7 | Murine Macrophage | To assess cytotoxicity in an immune cell line, relevant for inflammation studies. |

| HEK293 | Human Embryonic Kidney | A non-cancerous cell line to assess general cytotoxicity. |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of 16-Deoxysaikogenin F (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Workflow for Cytotoxicity Screening

Caption: Workflow for assessing the cytotoxicity of 16-Deoxysaikogenin F.

Anti-inflammatory Activity

Many sapogenins exhibit anti-inflammatory properties. A common in vitro model involves measuring the inhibition of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Proposed Assays for Anti-inflammatory Activity

| Assay | Parameter Measured | Cell Line |

| Griess Assay | Nitric Oxide (NO) production | RAW 264.7 |

| ELISA | Pro-inflammatory Cytokines (TNF-α, IL-6) | RAW 264.7 |

| qRT-PCR | Gene expression of iNOS, COX-2 | RAW 264.7 |

Experimental Protocol: Nitric Oxide (NO) Production Assay

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate.

-

Pre-treatment: Pre-treat cells with various concentrations of 16-Deoxysaikogenin F for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Reagent: Collect the supernatant and mix with an equal volume of Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify NO concentration using a sodium nitrite standard curve.

Antiviral Activity

The potential antiviral effects can be screened against a panel of common viruses.

Experimental Protocol: Plaque Reduction Assay

-

Cell Monolayer: Grow a confluent monolayer of host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.

-

Virus Infection: Infect the cells with a known titer of the virus in the presence of varying concentrations of 16-Deoxysaikogenin F.

-

Overlay: After an incubation period for viral adsorption, remove the inoculum and overlay the cells with a medium containing carboxymethyl cellulose to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates until visible plaques are formed.

-

Staining: Fix and stain the cells with crystal violet.

-

Plaque Counting: Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control.

Potential Signaling Pathways for Investigation

Should initial screening reveal significant activity, further studies would be necessary to elucidate the mechanism of action. Based on the activities of related compounds, the following signaling pathways are logical starting points for investigation.

Signaling Pathway for Anti-inflammatory Action

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

The biological activities of 16-Deoxysaikogenin F remain uncharacterized in the public domain. The experimental frameworks provided here offer a starting point for a systematic investigation into its potential as a therapeutic agent. Initial broad-based screening for cytotoxicity, anti-inflammatory, and antiviral effects is a prudent first step. Positive results from these initial screens would warrant more in-depth mechanistic studies, including the investigation of key signaling pathways and target identification. The lack of prior art makes 16-Deoxysaikogenin F an intriguing candidate for novel drug discovery efforts.

Unveiling 16-Deoxysaikogenin F: A Technical Deep Dive into its Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Deoxysaikogenin F is a naturally occurring triterpenoid sapogenin, a core structural component of various saikosaponins found in medicinal plants of the Bupleurum genus. Its discovery and subsequent investigation have been closely tied to the broader exploration of saikosaponins, which are renowned for their diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, history, and key experimental data related to 16-Deoxysaikogenin F, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Origins

The history of 16-Deoxysaikogenin F is intrinsically linked to the study of saikosaponins, the primary bioactive constituents of Bupleurum species, which have been used in traditional medicine for centuries. 16-Deoxysaikogenin F is an aglycone, the non-sugar component, derived from the hydrolysis of specific saikosaponins, most notably Saikosaponin A.

Chemical Structure

The chemical formula for 16-Deoxysaikogenin F is C30H48O3, with a molecular weight of 456.70 g/mol . Its structure is characterized by a pentacyclic triterpenoid backbone. The designation "16-Deoxy" indicates the absence of a hydroxyl group at the 16th carbon position, a key feature distinguishing it from its close relative, saikogenin F.

Experimental Protocols

Isolation and Purification

Modern methods for obtaining 16-Deoxysaikogenin F typically involve the enzymatic hydrolysis of its parent saikosaponins, such as Saikosaponin A.

Enzymatic Hydrolysis of Saikosaponin A to Prosaikogenin F and Saikogenin F

-

Source Material: Purified Saikosaponin A, typically isolated from the roots of Bupleurum falcatum.

-

Enzyme: Recombinant β-glucosidase (e.g., BglPm from Paenibacillus mucilaginosus).

-

Reaction Conditions: The reaction is carried out at a temperature between 30–37 °C and a pH of 6.5–7.0.

-

Procedure:

-

Saikosaponin A is dissolved in a suitable buffer at the optimal pH for the enzyme.

-

The recombinant β-glucosidase is added to the solution.

-

The mixture is incubated for a specific duration (e.g., up to 8 hours) to allow for the conversion of Saikosaponin A to Prosaikogenin F. Further incubation can lead to the formation of Saikogenin F, and by extension, 16-Deoxysaikogenin F if the appropriate precursor is used and conditions are met.

-

The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

-

-

Purification: The resulting mixture of prosaikogenins and saikogenins is then purified. A common method involves silica gel column chromatography. For instance, a mixture can be loaded onto a silica cartridge and eluted with a solvent system like chloroform-methanol (e.g., 90:10, v/v) to separate the different compounds.[1][2]

Bioactivity Assessment

Cell Proliferation Assay (CCK-8 Assay)

-

Cell Line: Human colon cancer cell line HCT 116.

-

Reagents: Cell Counting Kit-8 (CCK-8), various concentrations of the test compound (e.g., Saikogenin F).

-

Procedure:

-

HCT 116 cells are seeded in 96-well plates and incubated.

-

The cells are then treated with different concentrations of the saikogenin for a specified period (e.g., 24 hours).

-

After treatment, the CCK-8 solution is added to each well, and the plates are incubated.

-

The absorbance is measured at a specific wavelength using a microplate reader to determine the extent of cell proliferation.

-

Quantitative Data

The biological activity of saikogenins, including those closely related to 16-Deoxysaikogenin F, has been evaluated in various studies. The following table summarizes the inhibitory effects of Saikogenin F and its precursors on the proliferation of the HCT 116 human colon cancer cell line.

| Compound | Concentration (µM) | Effect on HCT 116 Cell Proliferation |

| Saikogenin F | 100, 150, 200, 500 | Markedly inhibits growth |

Data extracted from a study on the anti-cancer effects of saikosaponin metabolites.[1]

Signaling Pathways and Biological Activity

While specific studies on the signaling pathways modulated by 16-Deoxysaikogenin F are limited, research on the broader class of saikogenins provides valuable insights. Saikogenins are known to possess a range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.

For instance, Saikogenin F has demonstrated anti-cancer activity.[3] The parent saikosaponins, from which 16-Deoxysaikogenin F is derived, have been shown to influence key signaling pathways involved in cancer progression, such as the NF-κB and MAPK pathways. It is plausible that 16-Deoxysaikogenin F shares some of these mechanistic pathways. Further research is needed to elucidate the specific molecular targets and signaling cascades affected by 16-Deoxysaikogenin F.

Visualizations

Experimental Workflow: From Saikosaponin to Saikogenin

References

Spectroscopic Analysis of 16-Deoxysaikogenin F: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Deoxysaikogenin F is a sapogenin, a triterpenoid aglycone, belonging to the oleanane family. These compounds are of significant interest to the scientific community due to their diverse pharmacological activities, which include anti-inflammatory, immunomodulatory, and antiviral effects. Saikogenins are typically derived from the hydrolysis of saikosaponins, which are major bioactive constituents of medicinal plants from the Bupleurum genus. The structural elucidation and spectroscopic characterization of these molecules are crucial for understanding their structure-activity relationships and for the development of new therapeutic agents.

This technical guide provides a summary of the available spectroscopic data for oleanane-type triterpenes, which can serve as a reference for the analysis of 16-Deoxysaikogenin F. However, it is important to note that a complete, publicly available dataset of all spectroscopic data specifically for 16-Deoxysaikogenin F is not readily found in the current scientific literature. The data presented herein is a compilation based on closely related structures and general characteristics of the saikogenin class.

Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of 16-Deoxysaikogenin F based on the analysis of related oleanane triterpenes.

Table 1: Predicted ¹H NMR Spectroscopic Data for 16-Deoxysaikogenin F

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Methyl Protons | |||

| H-23 | ~0.8 - 1.2 | s | - |

| H-24 | ~0.8 - 1.2 | s | - |

| H-25 | ~0.8 - 1.2 | s | - |

| H-26 | ~0.8 - 1.2 | s | - |

| H-27 | ~0.8 - 1.2 | s | - |

| H-28 | ~3.5 - 3.7 | d | ~10-12 |

| H-29 | ~0.8 - 1.2 | s | - |

| H-30 | ~0.8 - 1.2 | s | - |

| Olefinic Proton | |||

| H-12 | ~5.2 - 5.5 | t | ~3-4 |

| Carbinolic Proton | |||

| H-3 | ~3.2 - 3.5 | dd | ~4, 11 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 16-Deoxysaikogenin F

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-3 | ~78 - 80 |

| C-12 | ~122 - 125 |

| C-13 | ~143 - 145 |

| C-16 | (No hydroxyl group) |

| C-28 | ~65 - 70 |

Note: The absence of a hydroxyl group at C-16 is a key feature of 16-Deoxysaikogenin F and will significantly alter the chemical shift of C-16 and neighboring carbons compared to other saikogenins. These are predicted values based on analogous structures.

Table 3: Mass Spectrometry, IR, and UV Data Summary

| Technique | Expected Observations |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of C₃₀H₄₈O₃. Fragmentation patterns are expected to be characteristic of oleanane triterpenes, often involving retro-Diels-Alder fragmentation of the C-ring. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for hydroxyl (-OH) groups (broad, ~3400 cm⁻¹), C-H stretching of alkanes (~2900-3000 cm⁻¹), and C=C stretching of the olefinic bond (~1650 cm⁻¹). |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Due to the isolated double bond, a significant UV absorption is not expected in the 220-800 nm range. |

Experimental Protocols

General Protocol for Isolation and Purification of Saikogenins

Caption: General workflow for the isolation of saikogenins.

Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic analysis.

Signaling Pathways

Saikosaponins, the precursors to saikogenins, are known to modulate various signaling pathways, which are likely influenced by their aglycone structures. The primary pathways implicated in the pharmacological effects of saikosaponins include the NF-κB and MAPK signaling cascades, which are central to inflammatory responses.

Simplified Overview of a Potential Signaling Pathway

Natural Sources of 16-Deoxysaikogenin F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of 16-Deoxysaikogenin F, a pentacyclic triterpenoid aglycone. Given its rarity in a free state in plants, this document focuses on its generation from abundant natural precursors, the saikosaponins, found primarily in the roots of Bupleurum species. The guide details the relationship between the parent glycosides and the target aglycone, presents methodologies for its liberation and purification, and explores its hypothesized biological activities based on related compounds.

Primary Natural Sources and Precursors

16-Deoxysaikogenin F is not a primary metabolite found in significant quantities in plants. Instead, it is the sapogenin (aglycone) core of Saikosaponin A, a major bioactive oleanane-type triterpenoid saponin. The primary natural sources are therefore the plant species rich in Saikosaponin A.

Table 1: Primary Botanical Sources of Saikosaponin A (Precursor to 16-Deoxysaikogenin F)

| Plant Species | Common Name | Plant Part Used | Key Precursor Compound |

| Bupleurum falcatum | Sickle-leaved hare's ear | Root (Radix Bupleuri) | Saikosaponin A |

| Bupleurum chinense | Chinese thoroughwax | Root (Radix Bupleuri) | Saikosaponin A |

| Bupleurum scorzonerifolium | Root (Radix Bupleuri) | Saikosaponin A | |

| Bupleurum kunmingense | Root (Radix Bupleuri) | Saikosaponin A | |

| Bupleurum marginatum | Root (Radix Bupleuri) | Saikosaponin A |

Note: The concentration of individual saikosaponins, including Saikosaponin A, can vary significantly based on the species, geographical origin, cultivation conditions, and harvesting time.

Generation of 16-Deoxysaikogenin F from Natural Precursors

The liberation of 16-Deoxysaikogenin F from its parent glycoside, Saikosaponin A, requires the cleavage of sugar moieties attached at the C-3 position of the triterpenoid core. This is achieved through hydrolysis. The relationship can be visualized as follows:

Hydrolysis can be performed using two primary methods: enzymatic hydrolysis and acid hydrolysis. Enzymatic methods are generally preferred as they are conducted under milder conditions, reducing the risk of unwanted structural rearrangements of the aglycone.[3][4]

Experimental Protocols

Protocol for Enzymatic Hydrolysis and Isolation

This protocol is adapted from a method for producing Saikogenin F and G from their respective saikosaponins using recombinant glycoside hydrolases.[3][5]

Objective: To produce and purify 16-Deoxysaikogenin F from isolated Saikosaponin A.

Materials:

-

Purified Saikosaponin A (extracted from B. falcatum or commercial standard)

-

Recombinant β-glucosidase (e.g., BglPm from Paenibacillus mucilaginosus)[3]

-

Phosphate buffer (pH 6.5-7.0)

-

Silica gel for column chromatography

-

Solvents: Chloroform, Methanol (HPLC grade)

-

High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Methodology:

-

Enzymatic Conversion:

-

Dissolve a known quantity of purified Saikosaponin A in the reaction buffer (pH 6.5-7.0).

-

Add the recombinant β-glucosidase enzyme to the solution. A typical reaction might involve incubating at 30-37°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. The initial reaction will convert Saikosaponin A to Prosaikogenin F. Complete conversion can take several hours (e.g., 8 hours).[3]

-

Longer incubation or the use of a fucosidase would be required to subsequently convert Prosaikogenin F to 16-Deoxysaikogenin F. Note: The referenced study focused on producing Prosaikogenin F and observed only small amounts of Saikogenin F after extended reaction times.[3]

-

-

Extraction of Aglycones:

-

Once the reaction is complete, terminate the enzymatic activity (e.g., by heat inactivation or solvent addition).

-

Partition the reaction mixture with an organic solvent like ethyl acetate or chloroform to extract the less polar prosaikogenins and saikogenins.

-

Evaporate the organic solvent under reduced pressure to obtain the crude hydrolysate.

-

-

Purification:

-

Subject the crude hydrolysate to silica gel column chromatography.

-

Elute the column with a gradient of chloroform and methanol (e.g., starting with 100:1 and progressing to 90:10, v/v).[3]

-

Collect fractions and analyze them by TLC/HPLC to identify those containing 16-Deoxysaikogenin F.

-

Pool the pure fractions and evaporate the solvent to yield the purified compound.

-

-

Analysis and Quantification:

-

Confirm the identity of the purified compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Quantify the compound using a validated HPLC method with a suitable detector (e.g., UV at 210/254 nm or ELSD) and a reference standard.

-

The following diagram illustrates the general experimental workflow.

Alternative Method: Acid Hydrolysis

Mild acid treatment can also be used to hydrolyze saikosaponins.[6] This method is often faster but can lead to the formation of artifacts and degradation products.

-

Typical Conditions: Saikosaponins are dissolved in a methanolic solution containing a mild acid (e.g., 1% formic acid or dilute H₂SO₄) and refluxed for a set period.[6]

-

Drawbacks: The 13,28-epoxy-ether moiety in the aglycone is unstable under strong acidic conditions, which can lead to isomerization and the formation of degradation products like Saikosaponin B1 and B2 from Saikosaponin A.[7][6] Therefore, this method requires careful optimization to maximize the yield of the desired saikogenin.

Hypothesized Signaling Pathways and Biological Activity

Direct studies on the signaling pathways of 16-Deoxysaikogenin F are scarce. However, extensive research on its parent compound, Saikosaponin A (SSa), and the closely related Saikosaponin D (SSd) provides a strong basis for hypothesizing its mechanism of action, particularly in inflammation.[8] The triterpenoid aglycone is the core pharmacophore responsible for many of the observed biological effects.

Saikosaponins A and D are well-documented for their potent anti-inflammatory activities, which are primarily mediated through the inhibition of the NF-κB (nuclear factor-κB) and MAPK (mitogen-activated protein kinase) signaling pathways.[8][9] These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, enzymes, and adhesion molecules.

Based on the activity of its parent compound, 16-Deoxysaikogenin F is hypothesized to inhibit key steps in the inflammatory cascade as depicted below.

This proposed mechanism suggests that 16-Deoxysaikogenin F may exert its anti-inflammatory effects by:

-

Inhibiting the MAPK pathway: This would prevent the activation of transcription factors like AP-1.

-

Inhibiting the NF-κB pathway: This is likely achieved by preventing the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. By blocking IκB degradation, the translocation of NF-κB to the nucleus is halted.

The ultimate result is the suppressed transcription of key inflammatory mediators, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines like TNF-α and IL-6.[8] Other studies on saikogenins suggest potential roles in regulating pathways like PI3K-Akt, which could be relevant for activities beyond inflammation, such as in cancer or neurological disorders.[10][11]

References

- 1. A comprehensive review and perspectives on pharmacology and toxicology of saikosaponins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genus Bupleurum: a review of its phytochemistry, pharmacology and modes of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 5. Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High performance liquid chromatographic assay of saikosaponins from radix Bupleuri in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A systematic review of the active saikosaponins and extracts isolated from Radix Bupleuri and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Saikosaponins in Therapeutic Strategies for Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of saikogenin G against major depressive disorder determined by network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

16-Deoxysaikogenin F: An In-Depth Technical Guide for Researchers

Introduction

16-Deoxysaikogenin F is a sapogenin compound that has been identified in certain plants used in traditional Asian medicine, particularly within the Bupleurum genus. While research into the specific pharmacological activities of 16-Deoxysaikogenin F is still in its nascent stages, its chemical relatives, the saikosaponins, have a well-documented history of use in traditional Chinese medicine (TCM) for treating a variety of ailments, including inflammation, fever, and liver disorders. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current, albeit limited, scientific understanding of 16-Deoxysaikogenin F, focusing on its potential therapeutic mechanisms and providing a framework for future investigation.

Pharmacological Potential: Anti-Inflammatory and Pro-Apoptotic Effects

Based on the known activities of structurally similar saikosaponins, it is hypothesized that 16-Deoxysaikogenin F may possess significant anti-inflammatory and anti-cancer properties. The primary molecular targets for such compounds often involve key signaling pathways that regulate inflammation and cell survival.

Anti-Inflammatory Mechanism: Targeting the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes. It is plausible that 16-Deoxysaikogenin F could exert anti-inflammatory effects by inhibiting one or more steps in this cascade.

Hypothesized Anti-Inflammatory Signaling Pathway of 16-Deoxysaikogenin F

Caption: Hypothesized inhibition of the NF-κB signaling pathway by 16-Deoxysaikogenin F.

Apoptosis Induction: Modulation of the Bcl-2 Family and Caspase Activation

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of this process, with members like Bcl-2 acting as anti-apoptotic factors and others like Bax promoting apoptosis. The ratio of pro- to anti-apoptotic proteins is a crucial determinant of cell fate. A common mechanism for anti-cancer compounds is to increase the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and the subsequent activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Hypothesized Apoptotic Signaling Pathway of 16-Deoxysaikogenin F

Caption: Hypothesized intrinsic apoptosis pathway induced by 16-Deoxysaikogenin F.

Experimental Protocols for Future Research

To validate the hypothesized mechanisms of 16-Deoxysaikogenin F, a series of well-defined experiments are necessary. The following protocols provide a detailed methodology for key investigations.

Isolation and Purification of 16-Deoxysaikogenin F

A standardized protocol for the extraction and purification of 16-Deoxysaikogenin F from its plant source, such as Bupleurum falcatum, is crucial for obtaining a pure compound for pharmacological studies.

Experimental Workflow: Isolation and Purification

Caption: A general workflow for the isolation and purification of 16-Deoxysaikogenin F.

Cell Viability Assay

To assess the cytotoxic effects of 16-Deoxysaikogenin F on cancer cells and normal cells, a cell viability assay such as the MTT assay is fundamental.

Table 1: Representative Cell Viability Data (Hypothetical)

| Cell Line | Treatment Concentration (µM) | % Cell Viability (Mean ± SD) |

| Cancer Cell A | 0 (Control) | 100 ± 5.2 |

| 10 | 85.3 ± 4.1 | |

| 25 | 62.1 ± 3.5 | |

| 50 | 41.7 ± 2.9 | |

| 100 | 20.5 ± 1.8 | |

| Normal Cell B | 0 (Control) | 100 ± 6.1 |

| 100 | 95.4 ± 5.5 |

Western Blot Analysis

To investigate the effect of 16-Deoxysaikogenin F on the expression of key proteins in the NF-κB and apoptotic pathways, Western blotting is a standard and effective technique.

Table 2: Hypothetical Protein Expression Changes after Treatment with 16-Deoxysaikogenin F

| Protein | Treatment | Relative Expression Level (Fold Change vs. Control) |

| p-IκBα | 16-Deoxysaikogenin F | 0.4 |

| Bcl-2 | 16-Deoxysaikogenin F | 0.3 |

| Bax | 16-Deoxysaikogenin F | 2.5 |

| Cleaved Caspase-3 | 16-Deoxysaikogenin F | 3.1 |

Conclusion and Future Directions

While direct experimental evidence for the pharmacological activities of 16-Deoxysaikogenin F is currently lacking in the public domain, its structural similarity to other bioactive saikosaponins suggests a promising potential as an anti-inflammatory and anti-cancer agent. The proposed mechanisms of action, involving the inhibition of the NF-κB pathway and the induction of apoptosis via modulation of the Bcl-2 family and caspase activation, provide a solid foundation for future research.

The experimental protocols and workflows outlined in this guide offer a clear path for researchers to systematically investigate the therapeutic potential of 16-Deoxysaikogenin F. Further studies should focus on:

-

In-depth mechanistic studies: Elucidating the precise molecular targets of 16-Deoxysaikogenin F within the identified signaling pathways.

-

In vivo studies: Evaluating the efficacy and safety of 16-Deoxysaikogenin F in animal models of inflammatory diseases and cancer.

-

Structure-activity relationship studies: Synthesizing and testing analogs of 16-Deoxysaikogenin F to optimize its pharmacological properties.

Through rigorous scientific investigation, the full therapeutic potential of 16-Deoxysaikogenin F, a compound rooted in traditional medicine, can be explored for the development of novel therapies for a range of human diseases.

Preliminary Toxicity Profile of 16-Deoxysaikogenin F: An In-depth Technical Guide

Introduction

16-Deoxysaikogenin F is a triterpenoid saponin belonging to the saikosaponin family, which are major bioactive constituents of medicinal plants from the Bupleurum genus.[1][2] Saikosaponins are known for a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and antiviral effects.[1][3][4] However, concerns regarding their potential toxicity, particularly hepatotoxicity and neurotoxicity, have also been raised, necessitating careful toxicological evaluation for any drug development program.[3][5][6] This document summarizes the available preliminary toxicity data for saikosaponins, providing a framework for assessing the potential risks associated with 16-Deoxysaikogenin F.

Quantitative Toxicity Data

Comprehensive quantitative toxicity data for a range of saikosaponins and other triterpenoid saponins are summarized below. It is important to note the variability in toxicity depending on the specific saponin, the test species, and the route of administration.

Table 1: Acute Toxicity Data for Triterpenoid Saponins

| Compound/Extract | Test Animal | Route of Administration | LD50 | Reference |

| Crude Saikosaponins (Bupleurum falcatum) | Mice | Not Specified | Not Specified | [7] |

| Saponin (Citrullus colocynthis) | Mice | Oral | 200 mg/kg | [8] |

| Soapnut Saponins (Sapindus mukorossi) | Female Rats | Oral | 9260 mg/kg | [9] |

| Soapnut Saponins (Sapindus mukorossi) | Male Rats | Oral | 7940 mg/kg | [9] |

| Quinoa Saponins (Chenopodium quinoa) | Rats (both sexes) | Oral | >10 g/kg | [10] |

Table 2: Summary of Observed Toxicities of Saikosaponins

| Toxicity Type | Key Findings | Affected Organs/Systems | Relevant Saikosaponins | References |

| Hepatotoxicity | Dose- and time-dependent liver injury, inflammation, lesions, and altered lipid metabolism. | Liver | Saikosaponins (general), Saikosaponin D | [5][6][11] |

| Neurotoxicity | Induction of apoptosis in neuronal cells, suppression of motor activity. | Central Nervous System | Saikosaponin D | [5] |

| Hemolysis | Lysis of red blood cells. | Blood | Saikosaponin D | [5] |

| Cardiotoxicity | Potential adverse effects on the heart. | Heart | Saikosaponin D | [5] |

| Genotoxicity | Enhancement of mutagenicity of known carcinogens. | Genetic material (DNA) | Bupleurum radix extract | [12] |

| Cytotoxicity | Dose-dependent reduction in cell viability. | Various cell lines | Saikosaponin D | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and interpretation of toxicity data. Below are generalized protocols for key toxicity studies relevant to saikosaponins.

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This method is used to determine the median lethal dose (LD50) of a substance.

-

Animal Selection: Healthy, young adult rodents (e.g., Wistar rats), nulliparous and non-pregnant females are used.

-

Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle for at least 5 days prior to dosing to allow for acclimatization.

-

Dosing:

-

A starting dose is selected based on available data. For saponins from Chenopodium quinoa, initial doses ranged from 1.00 g/kg to 10.0 g/kg.[10]

-

The test substance is administered orally by gavage to a single animal.

-

The animal is observed for signs of toxicity and mortality over a 48-hour period.

-

-

Sequential Dosing:

-

If the animal survives, the next animal is given a higher dose.

-

If the animal dies, the next animal is given a lower dose.

-

This sequential process continues until the stopping criteria are met (e.g., a number of reversals in outcome have occurred).

-

-

Observation Period: All animals are observed for a total of 14 days for any signs of delayed toxicity. Body weight is recorded weekly.

-

Data Analysis: The LD50 is calculated using statistical methods, such as the maximum likelihood method.

In Vitro Micronucleus Test (OECD 487)

This genotoxicity assay is used to detect substances that cause chromosomal damage.

-

Cell Culture: A suitable mammalian cell line (e.g., CHO-K1 cells) is cultured under standard conditions.

-

Treatment:

-

Cells are exposed to at least three concentrations of the test substance (e.g., Saikosaponin D) with and without a metabolic activation system (S9 mix).

-

A negative (vehicle) control and a positive control (known mutagen) are included.

-

-

Harvest and Staining:

-

After an appropriate incubation period, the cells are harvested.

-

A cytokinesis blocker (e.g., cytochalasin B) is added to identify cells that have completed one cell division.

-

Cells are fixed and stained with a DNA-specific stain (e.g., Giemsa).

-

-

Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

-

Data Analysis: The frequency of micronucleated cells in the treated groups is compared to the negative control group to determine if there is a statistically significant increase.

Visualization of Signaling Pathways and Workflows

Signaling Pathways in Saikosaponin-Induced Toxicity

Saikosaponins can modulate various signaling pathways, leading to both therapeutic and toxic effects. The NF-κB and MAPK pathways are frequently implicated in saikosaponin-induced inflammation and apoptosis.

Caption: Saikosaponin D-induced pro-inflammatory signaling via the TAK1/NF-κB pathway.

Experimental Workflow for Acute Toxicity Testing

The following diagram illustrates a typical workflow for an acute oral toxicity study.

Caption: Generalized workflow for an in vivo acute oral toxicity study.

Conclusion

The preliminary toxicity data on saikosaponins suggest that 16-Deoxysaikogenin F may exhibit a toxicity profile characterized by potential hepatotoxicity and neurotoxicity at higher doses. The provided experimental protocols and visualized signaling pathways offer a foundational framework for conducting rigorous preclinical safety assessments. Further in-depth studies, including acute, sub-chronic, and genotoxicity assays specifically on 16-Deoxysaikogenin F, are imperative to establish a definitive safety profile and guide its potential development as a therapeutic agent.

References

- 1. A comprehensive review and perspectives on pharmacology and toxicology of saikosaponins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. Saikosaponin D: review on the antitumour effects, toxicity and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Saikosaponins in Therapeutic Strategies for Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Saikosaponin D: review on the antitumour effects, toxicity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What Is Bupleurum? Benefits, Downsides, and Effectiveness [healthline.com]